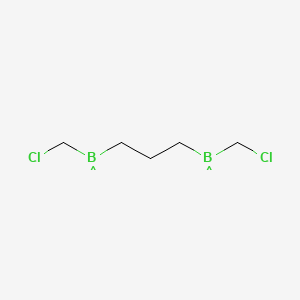
CID 71327155
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71327155 is a chemical compound with unique properties and applications It is important in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71327155 involves specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include:
Reaction A: This involves the use of specific catalysts and solvents to achieve the desired product.
Reaction B: Another method involves a multi-step process with intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing reaction conditions, using large-scale reactors, and ensuring quality control. The industrial methods focus on cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
CID 71327155 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a different product compared to reduction or substitution.
Scientific Research Applications
CID 71327155 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis.
Biology: It is studied for its effects on biological systems and potential therapeutic uses.
Medicine: It is explored for its potential as a drug or treatment for specific conditions.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 71327155 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to a cascade of biochemical reactions. Understanding its mechanism of action can provide insights into its potential therapeutic effects and applications.
Conclusion
This compound is a versatile compound with significant importance in various fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights into its potential uses and benefits. Further research and exploration can uncover new applications and enhance its utility in science and industry.
Properties
CAS No. |
89992-20-1 |
|---|---|
Molecular Formula |
C5H10B2Cl2 |
Molecular Weight |
162.7 g/mol |
InChI |
InChI=1S/C5H10B2Cl2/c8-4-6-2-1-3-7-5-9/h1-5H2 |
InChI Key |
QUJANEQOJNCVHC-UHFFFAOYSA-N |
Canonical SMILES |
[B](CCC[B]CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


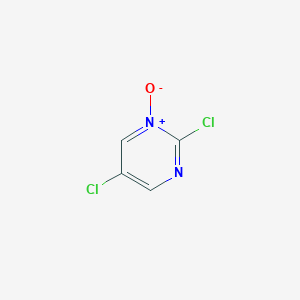
![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)
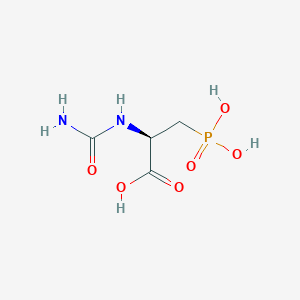
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
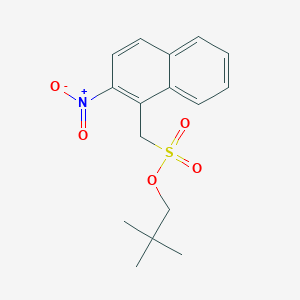
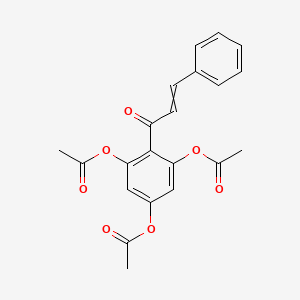
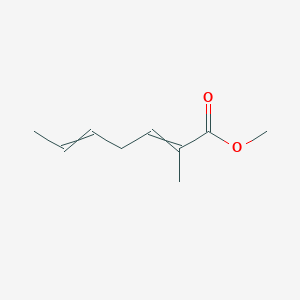
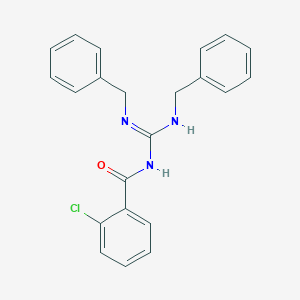
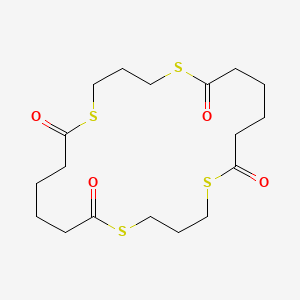
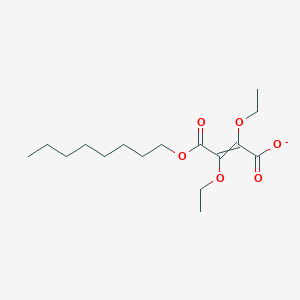
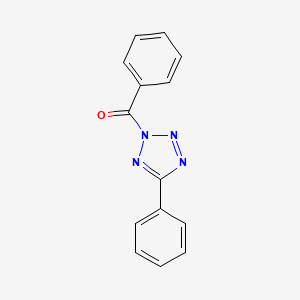
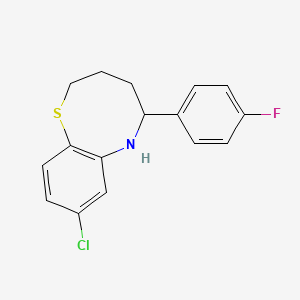
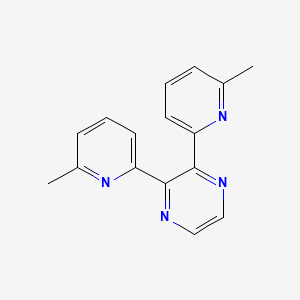
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
